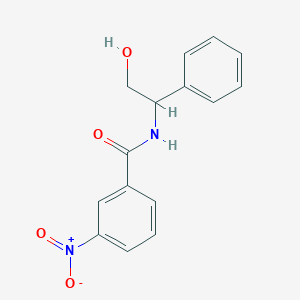

N-(2-hydroxy-1-phenylethyl)-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

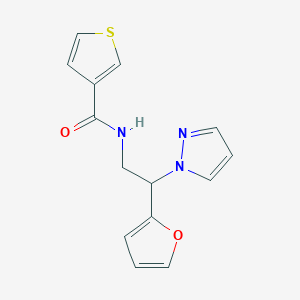

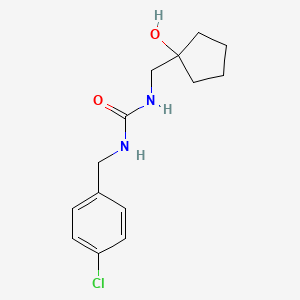

“N-(2-hydroxy-1-phenylethyl)-3-nitrobenzamide” is a compound that contains a benzamide group, a nitro group, and a phenylethyl group. The benzamide group consists of a benzene ring attached to a carboxamide group (-CONH2), the nitro group (-NO2) is a functional group that consists of one nitrogen atom and two oxygen atoms, and the phenylethyl group is a two-carbon chain (-CH2CH2-) attached to a benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide and nitro groups, both of which are electron-withdrawing and could potentially influence the compound’s reactivity .Chemical Reactions Analysis

The nitro group is a strong electron-withdrawing group and can participate in various reactions such as reduction to amines or reaction with nucleophiles . The amide group can participate in hydrolysis, especially under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance its solubility in polar solvents .Scientific Research Applications

Chemical Analysis

“N-(2-hydroxy-1-phenylethyl)-3-nitrobenzamide” can be used as a reference compound in chemical analysis . Its molecular weight and structure can be used to calibrate instruments and validate analytical methods.

Fluorescence Studies

This compound has been used in fluorescence studies . Specifically, it has been used to study the effects of pH and medium polarity changes on fluorescence . This could be useful in developing new fluorescent probes or sensors.

Excited State Intramolecular Proton Transfer (ESIPT) Studies

“N-(2-hydroxy-1-phenylethyl)-3-nitrobenzamide” has been used in studies of Excited State Intramolecular Proton Transfer (ESIPT) . ESIPT is a process that occurs in some molecules where a proton is transferred from one atom to another in the excited state. This can have implications in fields like photochemistry and photophysics .

Solvent Polarity Studies

This compound has been used to study the effects of solvent polarity on its properties . Understanding how solvent polarity affects a compound can be important in fields like organic synthesis and drug design .

pH Sensitivity Studies

“N-(2-hydroxy-1-phenylethyl)-3-nitrobenzamide” has been used to study the effects of pH on its properties . This could be useful in developing pH-sensitive materials or sensors .

Mechanism of Action

Target of Action

Similar compounds have been known to target various enzymes and receptors in the body .

Mode of Action

Biochemical Pathways

Result of Action

N-(2-hydroxy-1-phenylethyl)-3-nitrobenzamide has been shown to have several molecular and cellular effects. Studies have shown that this compound can induce oxidative stress, inhibit the activity of certain enzymes, and modulate the expression of various genes. It has also been reported to have antimicrobial activity against microscopic fungi and various bacterial strains, including mycobacteria .

Action Environment

The action, efficacy, and stability of N-(2-hydroxy-1-phenylethyl)-3-nitrobenzamide can be influenced by various environmental factors. These may include the pH and polarity of the medium in which the compound is dissolved

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(2-hydroxy-1-phenylethyl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c18-10-14(11-5-2-1-3-6-11)16-15(19)12-7-4-8-13(9-12)17(20)21/h1-9,14,18H,10H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTPVRASXSQVDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2,4,6-Trimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2433336.png)

![N-([2,2'-bifuran]-5-ylmethyl)cyclobutanecarboxamide](/img/structure/B2433337.png)

![4-[5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2433344.png)

![2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol](/img/structure/B2433345.png)

![2-[2,2-Dimethylpropyl-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]amino]ethanesulfonyl fluoride](/img/structure/B2433348.png)

![3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-cycloheptylpropanamide](/img/structure/B2433351.png)